Crystallographically Resolved Binding Mode to SARS-CoV-2 PLpro: Structural Differentiation from Other Fragment Hits
Fr13277 (CAS 883030-95-3) is one of only 129 fragments for which a co-crystal structure with SARS-CoV-2 PLpro has been solved and publicly deposited [1]. The structure (PDB 13PW, resolution 2.70 Å, R-free 0.216) reveals that the 2,4-difluorophenyl ring occupies a hydrophobic pocket while the dimethylthiourea core engages the protein through hydrogen bonds. This is a direct structural differentiation from the two most biochemically active fragments in the same screen: Fr12895 (IC50 = 8.013 μM, protease assay) and Fr12338 (IC50 = 4.5 μM, deISGylase assay), which bind at different sites on PLpro [1]. Unlike Fr12895 and Fr12338, for which no thiourea moiety is reported, Fr13277 represents a thiourea-based chemotype validated by both crystallography and biochemical assay [2].
| Evidence Dimension | Crystallographic validation (co-crystal structure available) and binding site location |
|---|---|
| Target Compound Data | Fr13277: Co-crystal structure solved (PDB 13PW, 2.70 Å); binds PLpro at a site distinct from the active-site cleft; ligand of interest designated by depositor |
| Comparator Or Baseline | Fr12895 and Fr12338: Co-crystal structures solved (PDB entries available in same group deposition); bind different PLpro sites; Fr12895 IC50 = 8.013 μM (RLRGG-AMC substrate); Fr12338 IC50 = 4.5 μM (Ac-ISG15prox-Rh110MP substrate) |
| Quantified Difference | Fr13277 binds a distinct druggable hotspot compared to the two most potent fragments; all three are validated binders but Fr13277 is the only thiourea chemotype among the micromolar-active or sub-micromolar fragment hits characterized in this screen |
| Conditions | PanDDA crystallographic fragment screening of SARS-CoV-2 PLpro-C111S mutant; 800 fragments screened; X-ray diffraction at Shanghai Synchrotron Radiation Facility |
Why This Matters
For researchers pursuing structure-guided optimization of PLpro inhibitors, Fr13277 provides a validated thiourea scaffold with an experimentally determined binding pose—information absent for generic thiourea fragments, enabling rational design and fragment growing strategies.
- [1] Wang, W.W., Huang, L.Q., Xu, Q., Zhu, Z.M., Li, M., Zhou, H., Han, T.L., Zheng, S.H., Li, J., Wang, Q.S., Yu, F. Crystallographic fragment screening discovers novel micromolar active inhibitors and druggable hotspots of SARS-CoV-2 PLpro. International Journal of Biological Macromolecules, 2026, 347, 150689. DOI: 10.1016/j.ijbiomac.2026.150689. View Source
- [2] RCSB Protein Data Bank. 13PW: PanDDA analysis group deposition — Crystal structure of PLpro-C111S in complex with Fr13277. Deposited 2025. DOI: 10.2210/pdb13pw/pdb. Also: related structures 13MI–13MT from same deposition group. View Source
